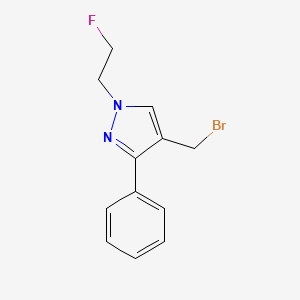

4-(bromomethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole

Description

4-(Bromomethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole is a pyrazole-based compound characterized by three key substituents:

- A bromomethyl group at position 4, which confers reactivity for alkylation or cross-coupling reactions.

- A phenyl group at position 3, contributing to aromatic interactions and structural rigidity.

Pyrazole derivatives are frequently explored for their biological activity, including kinase inhibition and receptor modulation, as seen in calcium mobilization assays and binding studies .

Properties

IUPAC Name |

4-(bromomethyl)-1-(2-fluoroethyl)-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrFN2/c13-8-11-9-16(7-6-14)15-12(11)10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJLELOWJOQTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2CBr)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the development of radiotracers for positron emission tomography (pet).

Mode of Action

The presence of fluorine-18 in similar compounds suggests that it may be involved in fluorine-18 radiolabeling. This process typically involves the compound interacting with its targets and causing changes that can be detected using PET imaging.

Biological Activity

4-(Bromomethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure

The molecular structure of this compound is characterized by a bromomethyl group and a fluoroethyl substituent on the pyrazole ring. This unique combination may influence its biological interactions and efficacy.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that compounds with similar structures showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations, suggesting a promising therapeutic potential for inflammatory diseases .

2. Antimicrobial Properties

Pyrazoles have been reported to possess antimicrobial activities against various bacterial strains. Compounds structurally related to this compound demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, indicating that modifications in the pyrazole structure can enhance antibacterial activity .

3. Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. Certain compounds have shown selective cytotoxicity against human cancer cell lines, with mechanisms involving the inhibition of cellular proliferation and induction of apoptosis . The structure of this compound may provide a scaffold for developing new anticancer agents.

Case Studies

Several studies have synthesized and evaluated the biological activities of pyrazole derivatives:

- Selvam et al. synthesized novel pyrazole derivatives that exhibited significant anti-inflammatory effects comparable to standard drugs like indomethacin .

- Burguete et al. reported on the antibacterial activity of a series of pyrazoles, with specific derivatives showing promising results against common bacterial pathogens .

Pharmacological Profiles

The pharmacokinetic profiles of pyrazoles suggest favorable absorption and distribution characteristics:

| Property | Value |

|---|---|

| Human Intestinal Absorption | +0.9869 |

| Blood-Brain Barrier Permeability | +0.9822 |

| P-glycoprotein Substrate | Non-substrate |

| CYP450 Inhibitory Promiscuity | High |

These properties indicate that the compound may be effectively absorbed and utilized within biological systems, enhancing its therapeutic potential .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazole derivatives, including 4-(bromomethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole, which were tested against different cancer cell lines. The results demonstrated that certain modifications to the pyrazole structure could enhance cytotoxicity, making it a candidate for further development in anticancer therapies .

2. Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Pyrazoles have been reported to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. The bromomethyl and fluoroethyl substitutions may contribute to enhanced activity against inflammatory conditions, as seen in preclinical models .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrazole derivatives can exhibit activity against a range of bacterial and fungal pathogens. The presence of halogen atoms like bromine and fluorine may enhance the lipophilicity and membrane permeability of these compounds, leading to improved antimicrobial effects .

Agricultural Applications

1. Fungicides

The synthesis of this compound has been explored as a precursor for developing novel fungicides. The structural characteristics of pyrazoles allow for the design of compounds that can effectively target fungal pathogens while minimizing toxicity to plants .

2. Herbicides

Research has indicated that certain pyrazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth. The bromomethyl and fluoroethyl groups may enhance the herbicidal activity by improving the binding affinity to target enzymes .

Material Science Applications

1. Polymer Additives

In material science, pyrazole compounds are investigated as potential additives in polymers to improve thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown promising results in enhancing fire resistance and reducing flammability .

2. Coatings

The compound's unique chemical properties make it suitable for use in protective coatings. Studies suggest that pyrazole-based coatings can provide enhanced resistance to corrosion and UV degradation, thus extending the lifespan of materials used in harsh environments .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Fang et al., 2022 | Anticancer Activity | Demonstrated enhanced cytotoxicity in modified pyrazoles against cancer cell lines. |

| Chen et al., 2021 | Anti-inflammatory Properties | Identified inhibition of cyclooxygenase enzymes by pyrazole derivatives, suggesting potential therapeutic uses. |

| Amini et al., 2018 | Agricultural Applications | Evaluated the efficacy of pyrazole-based fungicides against various fungal strains with promising results. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with five analogs, emphasizing substituent variations and their implications:

*Calculated using atomic masses.

Reactivity

- The bromomethyl group in the target compound and its analogs (e.g., ) enables nucleophilic substitution or cross-coupling reactions, making it valuable in synthesizing complex molecules.

- The 2-fluoroethyl group may reduce metabolic degradation compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals .

Crystallographic Data

Pharmacological Potential

Preparation Methods

Pyrazole Ring Construction via Hydrazone and Phenacyl Derivative Reaction

A highly efficient method for synthesizing 3,5-disubstituted pyrazoles, which can be adapted for the target compound, involves the reaction of hydrazones of aryl aldehydes with substituted acetophenones or phenacyl derivatives in ethanol, catalyzed by iodine and acid, often in the presence of dimethyl sulfoxide (DMSO).

Mechanism: The hydrazone reacts with the phenacyl derivative to form a pyrazoline intermediate, which is subsequently oxidized to the pyrazole ring.

Catalysts and conditions: Catalytic iodine (I2) and hydrochloric acid (HCl) in ethanol under reflux conditions promote cyclization and oxidation steps.

Oxidation: DMSO acts as a green oxidant facilitating the conversion of pyrazoline intermediates to the aromatic pyrazole.

This method yields high purity pyrazoles with good to excellent yields (up to 92%) under optimized conditions.

Alkylation to Introduce the 2-Fluoroethyl Substituent

The introduction of the 2-fluoroethyl group at the 1-position of the pyrazole ring can be achieved by N-alkylation using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions. This step typically involves:

Deprotonation of the pyrazole nitrogen with a suitable base (e.g., potassium carbonate or sodium hydride).

Reaction with 2-fluoroethyl halide to afford the N-(2-fluoroethyl) substituted pyrazole.

This reaction requires careful control of stoichiometry and reaction conditions to avoid polyalkylation or side reactions.

Bromomethyl Group Introduction at the 4-Position

The bromomethyl substituent at the 4-position can be introduced via halogenation of a methyl group attached to the pyrazole ring or by using a suitable bromomethylating reagent such as N-bromosuccinimide (NBS) in the presence of radical initiators or under electrophilic substitution conditions.

Typical procedure: The methyl group on the pyrazole is selectively brominated using NBS under controlled temperature and solvent conditions.

Selectivity: The reaction conditions are optimized to avoid overbromination or substitution at undesired positions.

Experimental Data and Optimization

Reaction Yields and Conditions for Pyrazole Formation

| Entry | Phenacyl Derivative | Equiv Hydrazone | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Bromoacetophenone | 1.2 | 0.5 | 30 | Hydrazone added at room temp, then reflux |

| 2 | 2-Bromoacetophenone | 2.2 | 0.5 | 39 | Increased hydrazone equiv |

| 3 | 2-Bromoacetophenone | 1.4 | 0.5 | 39 | Moderate hydrazone equiv |

| 4 | 2-Bromoacetophenone | 1.4 | 0.5 | 92 | Hydrazone added to refluxing solution |

| 5 | 2-Bromoacetophenone | 1.2 | 0.5 | 80 | Lower hydrazone equiv, reflux addition |

| 6 | 4′-Methoxy-2-bromoacetophenone | 1.4 | 0.5 | 86 | Substituted acetophenone |

| 7 | 2-Phenoxyacetophenone | 1.4 | 48 | NR | No reaction observed |

Catalytic Effects on Yield and Reaction Time

| Entry | Hydrazone Equiv | Iodine (equiv) | DMSO (equiv) | Acid Catalyst | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2.0 | 1.0 | 1.5 | HCl | 1.5 | 80 | Standard optimized conditions |

| 2 | 1.5 | 1.0 | 1.5 | HCl | 1.5 | 76 | Slightly lower hydrazone equiv |

| 3 | 1.2 | 1.0 | 1.5 | HCl | 1.5 | 45 | Further decreased hydrazone equiv |

| 4 | 2.0 | 0.1 | 1.5 | HCl | 24 | Trace | Reduced iodine drastically slows reaction |

| 6 | 1.5 | 0.1 | 1.5 | HCl | 5 | 85 | Addition of catalytic HCl improves yield |

| 10 | 1.2 | 0 | 1.5 | HCl | 48 | 81 | No iodine, longer time required |

These data demonstrate the critical role of iodine and acid catalysts in achieving high yields within practical reaction times. DMSO acts as an oxidant facilitating pyrazoline to pyrazole conversion.

Summary of Preparation Methodology

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Pyrazole ring formation | Hydrazones + phenacyl derivatives, EtOH, I2, HCl, DMSO, reflux | Formation of 3,5-disubstituted pyrazole core with bromine substituent on phenacyl derivative |

| N-Alkylation at N1 position | 2-Fluoroethyl halide, base (K2CO3/NaH), solvent (e.g., DMF) | Introduction of 2-fluoroethyl group on pyrazole nitrogen |

| Bromomethyl group introduction | N-Bromosuccinimide (NBS), radical initiator, controlled temp | Selective bromination at 4-position methyl group |

Research Findings and Practical Considerations

The one-pot modular synthesis approach using hydrazones and phenacyl derivatives catalyzed by iodine and acid in ethanol is efficient and yields pyrazoles with high purity and yield.

The presence of DMSO as an oxidant is essential for the oxidation of pyrazoline intermediates to aromatic pyrazoles.

Reaction conditions such as temperature, catalyst loading, and reagent equivalents significantly impact the yield and reaction time.

The synthesis requires careful control of reaction parameters to prevent side reactions such as overbromination or polyalkylation.

The compound is hazardous due to the bromine substituent; appropriate safety measures including protective equipment and ventilation are mandatory during synthesis.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(bromomethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via sequential [3+2] annulation reactions using prop-2-ynylsulfonium salts and hydrazonyl chlorides. Key steps include:

- Substitution Control : Introducing the bromomethyl group via electrophilic bromination of a methyl precursor under controlled conditions (e.g., NBS/light) .

- Fluoroethyl Incorporation : Reacting 2-fluoroethylamine derivatives with appropriate carbonyl intermediates to ensure regioselectivity.

Optimization Tips : - Use anhydrous solvents (e.g., THF) to minimize hydrolysis of reactive intermediates.

- Monitor reaction progress via TLC or GC-MS to avoid over-bromination byproducts .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural features?

Answer:

- 1H/13C NMR :

- HRMS : Confirm molecular weight (expected [M+H]+: ~331.0241 for C16H12BrFN2) to verify purity .

Pitfalls : Overlapping signals from phenyl rings may require 2D NMR (e.g., COSY, HSQC) for resolution.

Advanced: How can X-ray crystallography resolve the molecular structure, and what challenges arise from the bromomethyl and fluoroethyl groups?

Answer:

- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DCM/hexane mixtures) to obtain single crystals .

- Refinement : Employ SHELXL for structure solution, accounting for potential disorder in the flexible fluoroethyl chain. The bromomethyl group may exhibit anisotropic displacement parameters due to steric bulk .

Challenges : - Thermal motion in the fluoroethyl moiety can complicate electron density maps.

- Halogen bonding between bromine and adjacent atoms may influence packing .

Advanced: How can computational methods predict reactivity for further functionalization, and how do they align with experimental data?

Answer:

- DFT Calculations :

Advanced: What strategies enable derivatization of this compound for biological activity studies, and how can functionalization be tracked?

Answer:

- Derivatization Routes :

- Analytical Tracking :

Basic: What safety protocols are critical when handling this compound, particularly its bromomethyl group?

Answer:

- Handling :

- Emergency Response :

Advanced: How should researchers address contradictions in synthetic yields or byproduct formation across different routes?

Answer:

- Root-Cause Analysis :

- Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.